

Structural confirmation of 2-Methyltetrahydrothiophen-3-one using spectroscopic methods

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Compound of Interest

Compound Name: 2-Methyltetrahydrothiophen-3-one

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Structural Elucidation of 2-Methyltetrahydrothiophen-3-one: A Spectroscopic Comparison

A comprehensive guide for researchers, scientists, and drug development professionals on the structural confirmation of **2-Methyltetrahydrothiophen-3-one** using modern spectroscopic methods. This guide provides a comparative analysis with its oxygen-containing analogue, 2-methyltetrahydrofuran-3-one, supported by experimental data and detailed methodologies.

The definitive structural confirmation of a synthesized or isolated compound is a critical step in chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide details the spectroscopic characterization of **2-Methyltetrahydrothiophen-3-one** and provides a comparative analysis with 2-methyltetrahydrofuran-3-one to highlight the influence of the heteroatom on the spectral properties.

Comparative Spectroscopic Data

The structural differences between **2-Methyltetrahydrothiophen-3-one** and its furan analogue are clearly reflected in their spectroscopic data. The presence of a sulfur atom in the thiophene

derivative generally leads to shifts in the NMR signals and distinct vibrational frequencies in the IR spectrum compared to the oxygen-containing counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

¹H NMR Spectra: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. In **2-Methyltetrahydrothiophen-3-one**, the protons adjacent to the sulfur atom are expected to show different chemical shifts compared to those adjacent to the oxygen in 2-methyltetrahydrofuran-3-one due to the differing electronegativity and shielding effects of sulfur and oxygen.

¹³C NMR Spectra: The carbon NMR spectrum indicates the number of unique carbon environments. The carbonyl carbon and the carbon atoms bonded to the heteroatom are particularly diagnostic.

Compound	¹³ C NMR Chemical Shifts (δ, ppm) in CDCl ₃
2-Methyltetrahydrothiophen-3-one	214.00 (C=O), 46.07 (C2), 38.67 (C5), 23.46 (C4), 16.39 (CH ₃)[1]
2-Methyltetrahydrofuran-3-one	216.9 (C=O), 78.9 (C2), 67.0 (C5), 35.0 (C4), 14.8 (CH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent absorption band in both compounds is due to the carbonyl (C=O) stretching vibration.

Compound	Key IR Absorptions (cm ⁻¹)
2-Methyltetrahydrothiophen-3-one	~1710 (C=O stretch), ~2970 (C-H stretch)
2-Methyltetrahydrofuran-3-one	~1750 (C=O stretch), ~2980 (C-H stretch), ~1100 (C-O stretch)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. The molecular ion peak ($[M]^+$) corresponds to the molecular weight of the compound.

Compound	Molecular Weight	Key Mass Fragments (m/z)
2-Methyltetrahydrothiophen-3-one	116.18 g/mol [1]	116 ($[M]^+$), 87, 59, 41
2-Methyltetrahydrofuran-3-one	100.12 g/mol [2]	100 ($[M]^+$), 71, 57, 43

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **2-Methyltetrahydrothiophen-3-one** and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d ($CDCl_3$), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). Both 1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. Data acquisition and processing are performed using the instrument's standard software.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For liquid samples, an Attenuated Total Reflectance (ATR) FT-IR spectrometer is commonly used. A small drop of the neat liquid is placed on the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded over a range of $4000-400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

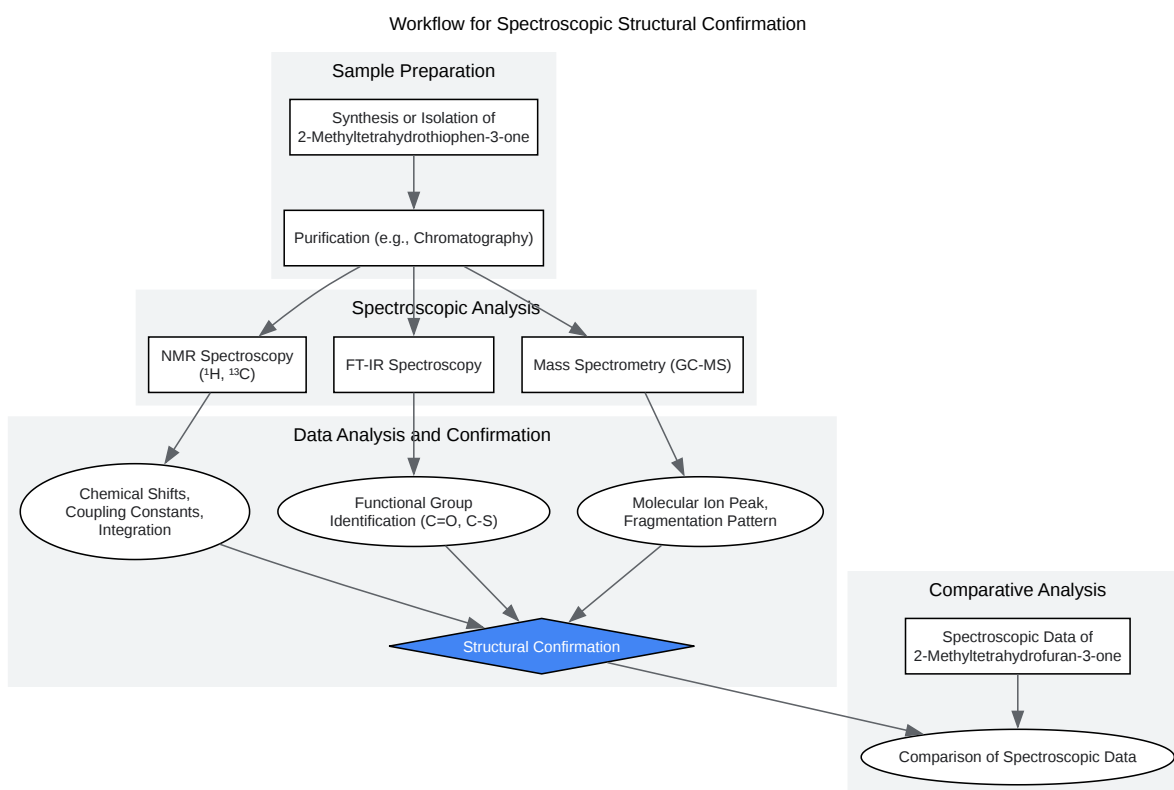
Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar

or weakly polar column). The GC oven temperature is programmed to increase gradually to ensure separation of the components. The eluent from the GC is directly introduced into the ion source of a mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Workflow for Structural Confirmation

The logical process for the structural confirmation of **2-Methyltetrahydrothiophen-3-one** is illustrated in the following diagram.



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Figure 1. A flowchart illustrating the systematic workflow for the structural confirmation of **2-Methyltetrahydrothiophen-3-one** using various spectroscopic techniques and comparative analysis.

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